Cas no 1011731-93-3 (Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Chemical and Physical Properties
Names and Identifiers
-
- N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- P17022
- MFCD22494261
- N,N,2-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenesulfonamide
- 1011731-93-3
- Benzenesulfonamide,N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- AS-53740
- A1-13213
- AKOS037644466
- DA-16389
- CS-0369239
-
- MDL: MFCD22494261
- Inchi: 1S/C15H24BNO4S/c1-11-10-12(8-9-13(11)22(18,19)17(6)7)16-20-14(2,3)15(4,5)21-16/h8-10H,1-7H3
- InChI Key: MSGDLFDNBJKWGC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1C)(N(C)C)(=O)=O
Computed Properties
- Exact Mass: 325.1519096g/mol
- Monoisotopic Mass: 325.1519096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 496
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.2
Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A991852-100mg |
N,N,2-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
1011731-93-3 | 91% | 100mg |
$89.0 | 2024-08-02 | |
| Ambeed | A991852-250mg |
N,N,2-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
1011731-93-3 | 91% | 250mg |
$143.0 | 2024-08-02 | |
| Ambeed | A991852-1g |
N,N,2-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
1011731-93-3 | 91% | 1g |
$378.0 | 2024-08-02 | |
| Ambeed | A991852-5g |
N,N,2-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
1011731-93-3 | 91% | 5g |
$1135.0 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1252991-100mg |
Benzenesulfonamide, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
1011731-93-3 | 91% | 100mg |
$150 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1252991-5g |
Benzenesulfonamide, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
1011731-93-3 | 91% | 5g |
$1260 | 2024-06-05 | |
| 1PlusChem | 1P01O0K4-250mg |
Benzenesulfonamide, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
1011731-93-3 | 91% | 250mg |
$325.00 | 2023-12-27 | |
| 1PlusChem | 1P01O0K4-1g |
Benzenesulfonamide, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
1011731-93-3 | 91% | 1g |
$785.00 | 2023-12-27 | |
| eNovation Chemicals LLC | Y1252991-100mg |
Benzenesulfonamide, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
1011731-93-3 | 91% | 100mg |
$160 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1252991-1g |
Benzenesulfonamide, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
1011731-93-3 | 91% | 1g |
$470 | 2025-02-24 |
Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Suppliers
Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Related Literature
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Additional information on Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Benzenesulfonamide, N,N,2-Trimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl) (CAS No. 1011731-93-3)
Benzenesulfonamide, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) (CAS No. 1011731-93-3) is a versatile compound that has gained significant attention in the field of medicinal chemistry and drug discovery. This compound is a derivative of benzenesulfonamide and features a unique boronic ester moiety, which makes it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The benzenesulfonamide scaffold is well-known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The introduction of the N,N,2-trimethyl and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) groups significantly enhances the compound's reactivity and functional versatility. The boronic ester group is particularly valuable in Suzuki-Miyaura coupling reactions, a widely used method in organic synthesis for the formation of carbon-carbon bonds.
Recent research has highlighted the potential of Benzenesulfonamide, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively used as a building block for the synthesis of potent inhibitors of protein-protein interactions (PPIs), which are crucial targets in many diseases such as cancer and neurodegenerative disorders.
In addition to its applications in drug discovery, Benzenesulfonamide, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) has shown promise in the field of materials science. Researchers at the University of California have explored its use in the development of advanced materials with tunable properties. The compound's ability to undergo efficient cross-coupling reactions makes it an ideal candidate for creating polymers with enhanced mechanical and thermal stability.
The synthesis of Benzenesulfonamide, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) typically involves a multi-step process that includes the formation of the benzenesulfonamide core and subsequent functionalization with the boronic ester group. A detailed synthetic route was reported by a team at Harvard University in 2019. The process involves the reaction of 4-bromobenzenesulfonamide with trimethylboroxine under palladium catalysis to form the desired product with high yield and purity.
The physical and chemical properties of Benzenesulfonamide, N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) have been extensively characterized. It is a white crystalline solid with a melting point of approximately 160°C. The compound is soluble in common organic solvents such as dichloromethane and dimethylformamide (DMF), making it easy to handle in laboratory settings. Its stability under various reaction conditions has been confirmed through multiple studies.
In terms of safety and handling guidelines for Benzenesulfonamide, it is important to note that while it is not classified as a hazardous material under current regulations (such as those outlined by OSHA or GHS), standard laboratory precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound to prevent skin contact or inhalation.
The future prospects for Benzenesulfonamide are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. For instance, a recent study published in Nature Communications explored its role in modulating specific signaling pathways involved in inflammatory responses. The results indicated that derivatives of this compound could be developed into effective anti-inflammatory drugs with fewer side effects compared to existing treatments.
In conclusion, Benzenesulfonamide, N,N,2-trimethyl,4-(4,4,5,5-tetramethyl,1,3,2-dioxaborolan,2,yl) (CAS No. 1011731-93-3) is a highly valuable compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure and reactivity make it an essential tool for researchers working on the development of new drugs and advanced materials. As research in these fields continues to advance, the importance of this compound is likely to grow even further.
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